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Compound of Interest

Compound Name: (2-Chloropyrimidin-4-yl)methanol

Cat. No.: B1521263

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for
a vast array of biologically active molecules, from the nucleobases of our DNA to a multitude of
approved therapeutic agents. Its derivatives are integral to the development of drugs with
antibacterial, anti-inflammatory, and anticancer properties. Within this critical class of
compounds, (2-Chloropyrimidin-4-yl)methanol (CAS: 34953-87-2) emerges as a highly
versatile and valuable building block. Its structure is elegantly functional: the 2-chloro
substituent provides a reactive site for nucleophilic aromatic substitution, while the 4-
hydroxymethyl group offers a handle for esterification, etherification, or oxidation. This dual
functionality allows for vectorial synthesis, enabling chemists to build molecular complexity in a
controlled and predictable manner. This guide provides an in-depth analysis of (2-
Chloropyrimidin-4-yl)methanol, covering its fundamental properties, a robust synthetic
protocol with mechanistic insights, and its strategic application in the synthesis of advanced
pharmaceutical intermediates.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is paramount for its
effective use in synthesis. The key data for (2-Chloropyrimidin-4-yl)methanol are
summarized below.
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Property Value Source(s)
Molecular Weight 144.56 g/mol [1]
Molecular Formula CsHsCIN20 [1]

CAS Number 34953-87-2 [1]
Physical Form Solid

Purity (Typical) =95%

0 ~8.7 ppm (d, 1H, H6), ~7.5
Predicted *H NMR ppm (d, 1H, H5), ~4.7 ppm (s, N/A
2H, CH2)

0 ~170 ppm (C4), ~163 ppm
Predicted 3C NMR (C2), ~158 ppm (C6), ~120 N/A
ppm (C5), ~63 ppm (CH-2)

Inferred to be soluble in polar
Solubility organic solvents like Methanol,  [2]

Dichloromethane

2-8°C under an inert
Storage
atmosphere

Note: NMR chemical shifts are predicted based on structural analysis and standard values for
pyrimidine derivatives. Actual experimental values may vary based on solvent and conditions.

[3114]
Synthesis: A Protocol for the Reduction of Methyl 2-
chloropyrimidine-4-carboxylate

The most direct and reliable method for preparing (2-Chloropyrimidin-4-yl)methanol is the
reduction of the corresponding carboxylate ester, methyl 2-chloropyrimidine-4-carboxylate. This
transformation is efficiently achieved using a powerful hydride-donating agent.

Expertise in Action: Choice of Reducing Agent
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While sodium borohydride (NaBHa4) is a workhorse for reducing aldehydes and ketones, it is
generally sluggish or ineffective for the reduction of esters.[5] Lithium aluminum hydride (LiAlH4
or LAH), a significantly more potent reducing agent, is the reagent of choice for this
transformation.[6] The higher reactivity of the Al-H bond compared to the B-H bond allows LAH
to readily reduce the less electrophilic ester carbonyl. The reaction must be conducted under
strictly anhydrous conditions, as LAH reacts violently with protic solvents like water or alcohols.

[7]

Reaction Mechanism

The reduction proceeds via a two-step nucleophilic addition mechanism:

First Hydride Addition: The hydride ion (H™) from LiAlH4 attacks the electrophilic carbonyl
carbon of the ester, breaking the C=0 1t-bond and forming a tetrahedral intermediate.

o Elimination: This intermediate is unstable and collapses, reforming the C=0 1t-bond and
eliminating the methoxide (TOCH?s) as a leaving group. The product of this step is an
aldehyde.

o Second Hydride Addition: The resulting aldehyde is more reactive than the starting ester and
is immediately attacked by a second equivalent of hydride from LAH.

o Workup: A final agueous workup protonates the resulting alkoxide to yield the primary
alcohol, (2-Chloropyrimidin-4-yl)methanol.[7]
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Synthesis Workflow

(Methyl 2-chloropyrimidine-4-carboxylate in Anhydrous TH F)

1. Add ester to LAH slurry

LiAIH4

(Anhydrous THF, 0°C to RT)

2. Nucleophilic Attack & Reduction

Tetrahedral Intermediate
(Alkoxide Formation)

3. Quench Reaction

Aqueous Workup

(e.g., Rochelle's Salt)

4. Protonation & Isolation

((Z-Chloropyrimidin-4-yl)methanoD

Click to download full resolution via product page

Caption: Workflow for the synthesis of (2-Chloropyrimidin-4-yl)methanol.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on established chemical principles for the
reduction of esters using LiAlH4 and should be adapted and optimized.

+ Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping
funnel, and nitrogen inlet, add a slurry of Lithium Aluminum Hydride (1.2 equivalents) in
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anhydrous tetrahydrofuran (THF). Cool the flask to 0°C in an ice bath.

o Addition: Dissolve Methyl 2-chloropyrimidine-4-carboxylate (1.0 equivalent) in anhydrous
THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LAH
slurry, maintaining the internal temperature below 5°C.

o Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture
to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin
Layer Chromatography (TLC) until the starting material is consumed.

o Workup (Fieser Method): Cool the reaction mixture back to 0°C. Cautiously and sequentially
add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL),
where X is the mass of LAH used in grams. This procedure is designed to quench excess
LAH and precipitate aluminum salts as a granular solid that is easy to filter.

« |solation: Stir the resulting mixture vigorously for 30 minutes. Filter the granular salts through
a pad of Celite, washing the filter cake thoroughly with additional THF or ethyl acetate.

 Purification: Combine the organic filtrates and concentrate under reduced pressure. The
resulting crude product can be purified by silica gel column chromatography to afford pure
(2-Chloropyrimidin-4-yl)methanol.

Application in Drug Discovery: A Gateway to Kinase
Inhibitors

The true value of (2-Chloropyrimidin-4-yl)methanol lies in its role as a strategic intermediate.
The 2-chloro position is primed for nucleophilic substitution, often seen in the synthesis of
kinase inhibitors where it reacts with an amine on a partner fragment. The hydroxymethyl group
can be used as is or, more strategically, oxidized to the corresponding aldehyde, which then
serves as a reactive handle for further elaboration.

Case Study: Synthesis of a Pacritinib Precursor

Pacritinib is an approved kinase inhibitor for the treatment of myelofibrosis, a serious bone
marrow disorder.[8] A key intermediate in its synthesis is 3-(2-chloropyrimidin-4-
yl)benzaldehyde.[9] While published routes construct this intermediate via a Suzuki coupling,
(2-Chloropyrimidin-4-yl)methanol represents an alternative and highly plausible starting point
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for a different synthetic strategy. This involves a two-step sequence: first, a Suzuki coupling to
attach the phenyl ring, followed by oxidation of the alcohol. Alternatively, and more directly, a
mild oxidation of the hydroxymethyl group on our title compound would yield (2-chloropyrimidin-
4-yl)carbaldehyde, a different but equally valuable intermediate.

The oxidation of (2-Chloropyrimidin-4-yl)methanol to the corresponding aldehyde can be
achieved using various standard reagents. A mild oxidant such as Pyridinium chlorochromate
(PCC) or conditions like a Swern or Dess-Martin oxidation would be chosen to avoid over-
oxidation to the carboxylic acid. This aldehyde is a direct precursor to the core of Pacritinib,
demonstrating the utility of our title compound in the synthesis of complex, high-value active
pharmaceutical ingredients (APIs).

Application Pathway to Pacritinib Core

((Z-Chloropyrimidin-4-yl)methanoD

Mild Oxidation

(e.g., PCC, Swern)

((Z-Chloropyrimidin-4-yl)carbaldehyde)

Suzuki Coupling
(with 3-aminophenylboronic acid derivative)

Pacritinib Core Structure
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Caption: Proposed synthetic utility of the title compound towards the Pacritinib core.

Safety and Handling

(2-Chloropyrimidin-4-yl)methanol is classified as a hazardous substance and must be
handled with appropriate precautions in a well-ventilated chemical fume hood.

e Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation).

o Precautionary Measures: Wear protective gloves, clothing, and eye/face protection. Avoid
breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling.

» Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert
atmosphere to prevent degradation.

Conclusion

(2-Chloropyrimidin-4-yl)methanol is more than a simple chemical; it is a key enabling
reagent for modern drug discovery. Its defined physicochemical properties and predictable
reactivity, coupled with a straightforward synthetic route via ester reduction, make it an
attractive building block for research and development. As demonstrated by its potential
application in the synthesis of complex kinase inhibitors like Pacritinib, this compound provides
chemists with a reliable and versatile tool to construct novel molecular architectures,
accelerating the journey towards new and improved therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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